4-Chlorothiobenzamide-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

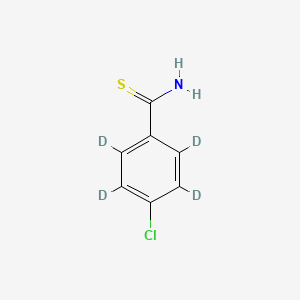

2D Structure

属性

分子式 |

C7H6ClNS |

|---|---|

分子量 |

175.67 g/mol |

IUPAC 名称 |

4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide |

InChI |

InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |

InChI 键 |

OKPUICCJRDBRJT-RHQRLBAQSA-N |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1C(=S)N)[2H])[2H])Cl)[2H] |

规范 SMILES |

C1=CC(=CC=C1C(=S)N)Cl |

产品来源 |

United States |

Foundational & Exploratory

Synthesis Pathway of 4-Chlorothiobenzamide-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for 4-Chlorothiobenzamide-d4, a deuterated analog of 4-Chlorothiobenzamide. The inclusion of deuterium isotopes in drug candidates and metabolic probes is a critical strategy in modern drug discovery and development, often leading to improved pharmacokinetic profiles and enabling detailed metabolic studies. This document provides a comprehensive overview of the likely synthetic route, including detailed experimental protocols adapted from established methodologies for analogous non-deuterated compounds, and summarizes key quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process commencing with a deuterated precursor. The most plausible pathway involves the following key transformations:

-

Ammoxidation of 4-Chlorotoluene-d7 to 4-Chlorobenzonitrile-d4: This initial step establishes the deuterated benzonitrile scaffold. Industrial synthesis of the non-deuterated analog relies on this efficient conversion.

-

Hydrolysis of 4-Chlorobenzonitrile-d4 to 4-Chlorobenzamide-d4: The nitrile is converted to the corresponding amide, a common precursor for thioamides.

-

Thionation of 4-Chlorobenzamide-d4 to this compound: The final step involves the conversion of the amide's carbonyl group to a thiocarbonyl group, yielding the target molecule.

An alternative, more direct route could involve the direct thionation of 4-Chlorobenzonitrile-d4 to this compound. Both pathways are presented in this guide.

Data Presentation

The following table summarizes the key intermediates and the final product in the proposed synthesis of this compound. Please note that while the molecular weights are precise for the deuterated compounds, other physical properties are based on their non-deuterated counterparts and are provided for reference.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Physical Form (non-deuterated) | Melting Point (°C) (non-deuterated) |

| 4-Chlorotoluene-d7 |  | C₇D₇Cl | 133.64 | Colorless liquid | -34 |

| 4-Chlorobenzonitrile-d4 | | C₇D₄ClN | 141.60 | White solid | 92-94 |

| 4-Chlorobenzamide-d4 | | C₇H₂D₄ClNO | 159.62 | White solid | 177-179 |

| This compound | | C₇H₂D₄ClNS | 175.68 | Yellow solid | 143-145 |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous non-deuterated compounds and represent a viable approach for the synthesis of this compound.

Step 1: Ammoxidation of 4-Chlorotoluene-d7 to 4-Chlorobenzonitrile-d4

This industrial process is typically carried out in a continuous flow reactor over a solid-phase catalyst at high temperatures.

-

Reactants: 4-Chlorotoluene-d7, Ammonia (NH₃), and Air (O₂).

-

Catalyst: A mixed metal oxide catalyst, commonly based on Vanadium and Molybdenum oxides (e.g., V₂O₅-MoO₃ on a support like Al₂O₃ or SiO₂).

-

Reaction Conditions:

-

Temperature: 350-450 °C.

-

Pressure: Atmospheric pressure.

-

Feed Ratio: A molar excess of ammonia and air relative to 4-Chlorotoluene-d7 is used.

-

-

Procedure:

-

The catalyst is packed into a fixed-bed reactor and heated to the reaction temperature.

-

A gaseous mixture of 4-Chlorotoluene-d7, ammonia, and air is passed through the reactor.

-

The product stream is cooled to condense the 4-Chlorobenzonitrile-d4 and unreacted starting material.

-

The crude product is then purified by distillation or recrystallization.

-

-

Expected Yield: High yields, often exceeding 90%, are reported for the non-deuterated equivalent.

Step 2: Hydrolysis of 4-Chlorobenzonitrile-d4 to 4-Chlorobenzamide-d4

This conversion can be achieved through acid or base-catalyzed hydrolysis.

-

Reactants: 4-Chlorobenzonitrile-d4, water.

-

Reagents: Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH).

-

Solvent: Typically a co-solvent like ethanol or dioxane is used to improve solubility.

-

Reaction Conditions:

-

Temperature: Reflux.

-

Reaction Time: 2-6 hours.

-

-

Procedure (Acid-Catalyzed):

-

4-Chlorobenzonitrile-d4 is dissolved in a mixture of ethanol and concentrated sulfuric acid.

-

The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into cold water.

-

The precipitated 4-Chlorobenzamide-d4 is collected by filtration, washed with water, and dried.

-

-

Expected Yield: Yields for this type of hydrolysis are generally high, in the range of 85-95%.

Step 3: Thionation of 4-Chlorobenzamide-d4 to this compound

The conversion of the amide to the thioamide is commonly achieved using Lawesson's reagent or phosphorus pentasulfide.

-

Reactants: 4-Chlorobenzamide-d4.

-

Reagent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide].

-

Solvent: Anhydrous toluene or dioxane.

-

Reaction Conditions:

-

Temperature: Reflux (approximately 110 °C for toluene).

-

Reaction Time: 1-4 hours.

-

-

Procedure:

-

4-Chlorobenzamide-d4 and Lawesson's reagent (0.5 equivalents) are suspended in anhydrous toluene.

-

The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound.

-

-

Expected Yield: Thionation reactions with Lawesson's reagent typically provide good to excellent yields, often in the range of 80-95%.

Alternative Route: Direct Thionation of 4-Chlorobenzonitrile-d4

-

Reactants: 4-Chlorobenzonitrile-d4.

-

Reagent: Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) in the presence of a base.

-

Solvent: Pyridine or Dimethylformamide (DMF).

-

Reaction Conditions:

-

Temperature: Room temperature to 60 °C.

-

Reaction Time: 12-24 hours.

-

-

Procedure:

-

A solution of 4-Chlorobenzonitrile-d4 in pyridine is saturated with hydrogen sulfide gas.

-

A base, such as triethylamine, is added, and the mixture is stirred at the desired temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

-

-

Expected Yield: Yields for this direct conversion can be more variable but are often in the moderate to good range.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways and experimental workflows.

Caption: Proposed multi-step synthesis pathway for this compound.

Caption: Alternative direct synthesis route to this compound.

Caption: General experimental workflow for a typical synthesis step.

Unraveling the Enigmatic Mechanism of 4-Chlorothiobenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothiobenzamide is a sulfur-containing organic compound with potential applications in various chemical syntheses. While its direct biological mechanism of action as a parent compound is not extensively documented in publicly available literature, an examination of related chloro-substituted thiobenzamides reveals insights into their chemical reactivity, which may underpin their biological effects. This technical guide synthesizes the available information and presents a conceptual framework for the elucidation of its mechanism of action.

Chemical Reactivity and Potential Biological Relevance

Studies on chlorine-substituted thiobenzamides have primarily focused on their oxidation reactions.[1] Both direct and photoinduced oxidation of these compounds lead to the formation of asymmetric chlorophenylthiadiazoles as the main transformation products.[1] Notably, the oxidation of 2,6-dichlorothiobenzamide with nitrous acid results in the corresponding 2,6-dichlorophenyl mustard oil, a compound with significantly enhanced herbicidal activity.[1] This suggests that the biological activity of chlorothiobenzamides may be linked to their conversion into other active compounds. The herbicidal action of these conversion products is thought to be due to the rapid formation of corresponding nitriles, which are known herbicides.[1]

This transformation pathway highlights a crucial aspect of understanding the "mechanism of action" of 4-Chlorothiobenzamide: it may act as a pro-drug, requiring metabolic or environmental activation to exert its biological effects.

Quantitative Data

A thorough review of the available literature did not yield specific quantitative data such as IC50 or Ki values for 4-Chlorothiobenzamide against a particular biological target. This lack of data underscores the nascent stage of research into its specific pharmacological or biological activity.

Experimental Protocols

Detailed experimental protocols for key experiments to elucidate the mechanism of action of 4-Chlorothiobenzamide are not described in the available literature. However, based on the chemical transformations observed with related compounds[1], a general experimental approach can be proposed.

Proposed Experimental Workflow for Elucidating the Mechanism of Action

To investigate the mechanism of action of 4-Chlorothiobenzamide, a structured experimental workflow would be necessary. This would involve a series of in vitro and in vivo studies to identify its molecular targets and characterize its effects on biological systems.

Caption: A conceptual workflow for the discovery and characterization of the mechanism of action of a novel compound like 4-Chlorothiobenzamide.

Hypothetical Signaling Pathway Involvement

Given the absence of specific data for 4-Chlorothiobenzamide, we can conceptualize a generic signaling pathway that might be modulated by a bioactive compound. This serves as an illustrative example of the types of interactions that would be investigated.

References

Deuterium Labeling in 4-Chlorothiobenzamide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of deuterium-labeled 4-Chlorothiobenzamide-d4. The inclusion of a stable isotopic label allows for its use in a variety of research and development applications, including metabolic profiling, pharmacokinetic studies, and as an internal standard for quantitative bioanalysis.

Core Concepts in Deuterium Labeling

Deuterium (²H or D), a stable isotope of hydrogen, has nearly identical chemical properties to protium (¹H). However, the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This difference can manifest as a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This property can be leveraged to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. Furthermore, the distinct mass of deuterium-labeled compounds makes them ideal internal standards for mass spectrometry-based quantification, ensuring accurate and precise measurements in complex biological matrices.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, starting from the commercially available deuterated precursor, 4-chlorobenzonitrile-d4. The key transformation is the thionation of the nitrile group to a thioamide.

Synthetic Pathway

The overall synthetic scheme is presented below. The initial step involves the deuteration of 4-chlorobenzonitrile, which is typically performed by the supplier. The subsequent thionation is carried out using a suitable sulfur source.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Thionation of 4-Chlorobenzonitrile-d4

This protocol is adapted from established methods for the synthesis of thioamides from nitriles.

Materials:

-

4-Chlorobenzonitrile-d4 (≥98 atom % D)

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride (MgCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred slurry of sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride (1.5 equivalents) in anhydrous DMF at room temperature, add 4-chlorobenzonitrile-d4 (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its non-deuterated analog.

| Parameter | 4-Chlorothiobenzamide | This compound |

| Molecular Formula | C₇H₆ClNS | C₇H₂D₄ClNS |

| Molecular Weight | 171.65 g/mol | 175.67 g/mol |

| Isotopic Enrichment | N/A | ≥ 98 atom % D |

| Typical Reaction Yield | 70-85% | 65-80% |

| Appearance | Off-white to yellow crystalline solid | Off-white to yellow crystalline solid |

Characterization and Quality Control

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution and accurately calculating the degree of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the absence of signals in the aromatic region, corresponding to the deuterated positions. Residual proton signals can be used to quantify the isotopic purity.

-

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of the labeling positions.

Hypothetical Signaling Pathway in Antifungal Research

Thiobenzamide derivatives have shown promise as antifungal agents. A potential mechanism of action could involve the inhibition of key enzymes in the fungal cell wall biosynthesis pathway, such as (1,3)-β-D-glucan synthase. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated using this compound as a metabolic probe.

Caption: Hypothetical antifungal mechanism of action.

Experimental Workflow for Metabolic Stability Assay

Deuterium-labeled compounds are invaluable for in vitro metabolic stability assays. The following workflow outlines a typical experiment using liver microsomes.

Caption: Metabolic stability assay workflow.

Conclusion

This compound is a valuable tool for researchers in drug discovery and development. Its synthesis from commercially available deuterated starting materials is straightforward. The incorporation of deuterium allows for its use in a wide range of applications, from elucidating metabolic pathways to serving as a robust internal standard in quantitative bioanalysis. This guide provides the foundational technical information required for the synthesis, characterization, and application of this important labeled compound.

Spectroscopic Data of 4-Chlorothiobenzamide-d4: An In-depth Technical Guide

Absence of experimental data for 4-Chlorothiobenzamide-d4 necessitates a predictive analysis based on the non-deuterated analogue.

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorothiobenzamide. Due to the lack of publicly available experimental data for its deuterated isotopologue, this compound, this document focuses on the spectral characteristics of the non-deuterated compound. The guide further extrapolates the expected isotopic effects on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon deuteration of the aromatic ring. This information is crucial for researchers, scientists, and drug development professionals working with isotopically labeled compounds for mechanistic studies, metabolic tracking, or as internal standards in quantitative analyses.

Spectroscopic Data of 4-Chlorothiobenzamide

The spectroscopic data for the non-deuterated 4-Chlorothiobenzamide are summarized below. These values serve as a baseline for predicting the spectra of its d4 analogue.

NMR Spectroscopy

The following tables present the ¹H and ¹³C NMR spectral data for 4-Chlorothiobenzamide.

Table 1: ¹H NMR Data of 4-Chlorothiobenzamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.70 - 7.85 | m | 2H, Ar-H |

| 7.35 - 7.50 | m | 2H, Ar-H |

| 9.5 - 10.0 | br s | 2H, NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data of 4-Chlorothiobenzamide

| Chemical Shift (δ) ppm | Assignment |

| 209.2 | C=S |

| 144.7 | Ar-C |

| 137.0 | Ar-C |

| 129.6 | Ar-CH |

| 128.5 | Ar-CH |

Note: The chemical shift for the C=S group is based on the data for a derivative, tert-Butyl (4-chlorophenylcarbonothioyl)(phenyl)carbamate.

IR Spectroscopy

The key infrared absorption bands for 4-Chlorothiobenzamide are presented in Table 3.

Table 3: IR Data of 4-Chlorothiobenzamide

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching |

| 3100 - 3000 | Ar C-H stretching |

| 1600 - 1450 | C=C aromatic stretching |

| ~1400 | C-N stretching |

| ~1120 | C=S stretching |

| ~830 | C-Cl stretching |

Mass Spectrometry

The mass spectral data for 4-Chlorothiobenzamide are summarized in Table 4.

Table 4: Mass Spectrometry Data of 4-Chlorothiobenzamide

| m/z | Interpretation |

| 171/173 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 139/141 | [M - S]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Predicted Spectroscopic Data for this compound

The introduction of four deuterium atoms onto the aromatic ring of 4-Chlorothiobenzamide is expected to induce significant changes in its spectroscopic properties.

Expected Changes in NMR Spectra

-

¹H NMR: The signals corresponding to the aromatic protons (7.70 - 7.85 ppm and 7.35 - 7.50 ppm) will be absent in the ¹H NMR spectrum of the fully deuterated aromatic ring of this compound. The broad singlet for the NH₂ protons will remain.

-

¹³C NMR: The chemical shifts of the aromatic carbons will experience minor upfield shifts (typically 0.1-0.5 ppm) due to the isotopic effect of deuterium. The carbon atoms directly bonded to deuterium will show a characteristic splitting pattern in the proton-decoupled ¹³C NMR spectrum due to C-D coupling.

Expected Changes in IR Spectrum

The most significant change in the IR spectrum will be the appearance of C-D stretching bands and the disappearance of the aromatic C-H stretching bands.

-

Aromatic C-H stretching (3100 - 3000 cm⁻¹): These bands will be absent.

-

Aromatic C-D stretching (around 2250 cm⁻¹): New bands corresponding to the C-D stretching vibrations will appear in this region.

-

Other vibrations: The frequencies of other vibrations involving the aromatic ring may also shift to slightly lower wavenumbers due to the increased mass of the ring system.

Expected Changes in Mass Spectrum

The molecular weight of this compound will be 4 mass units higher than that of the non-deuterated compound.

-

Molecular Ion Peak: The molecular ion peak will appear at m/z 175/177, reflecting the presence of four deuterium atoms and the chlorine isotope pattern.

-

Fragmentation Pattern: The fragmentation pattern will be similar to the non-deuterated compound, but the fragments containing the deuterated aromatic ring will have their m/z values shifted by +4 units. For example, the [C₆D₄Cl]⁺ fragment would be observed at m/z 115.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

Hypothetical Synthesis of this compound

A potential synthetic route for this compound would involve the deuteration of 4-chlorobenzonitrile followed by thionation.

Caption: Hypothetical synthesis of this compound.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

IR Spectroscopy

An IR spectrum of the solid compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is illustrated below.

Caption: Workflow for spectroscopic analysis.

In-Depth Technical Guide: Physical and Chemical Stability of 4-Chlorothiobenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical stability of 4-Chlorothiobenzamide-d4, a deuterated analog of the organic synthesis intermediate, 4-Chlorothiobenzamide. Given the limited direct literature on the deuterated species, this document synthesizes information on the stability of related thioamides and chloro-aromatic compounds to provide a robust framework for its handling, storage, and analysis. The inclusion of deuterium is often intended to enhance metabolic stability by leveraging the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic processes.[1][2][3][4] This guide will, therefore, also touch upon considerations related to its isotopic stability.

Physical Stability

The physical stability of a compound refers to its ability to resist changes in its physical form, such as solid-state properties, without undergoing chemical degradation.

Solid-State Stability

4-Chlorothiobenzamide is typically a solid at room temperature.[5][6] Its physical properties, such as melting point, crystal form, and particle size, are critical for formulation and manufacturing.

Storage Recommendations: To maintain physical stability, this compound should be stored in a cool, dark, and dry place in a tightly sealed container. Safety data sheets for the non-deuterated analog recommend avoiding prolonged storage periods as the product may degrade over time.[7]

Table 1: Summary of Physical Properties and Recommended Storage for this compound (Inferred)

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or as specified by the supplier | To minimize the rate of potential solid-state reactions and degradation. |

| Light | Protect from light (e.g., amber vials) | To prevent potential photodegradation. |

| Humidity | Store in a desiccated environment | To prevent hydrolysis and changes in crystal form due to moisture absorption. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways for thioamides include hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Thioamides are susceptible to hydrolysis, which can be catalyzed by both acid and base, to yield the corresponding amide (4-Chlorobenzamide-d4) and hydrogen sulfide. While thioamides are generally more resistant to hydrolysis than their amide counterparts, this pathway is a critical consideration for stability.[8]

Proposed Hydrolytic Degradation Pathway:

Caption: Proposed hydrolytic degradation of this compound.

Oxidative Degradation

The sulfur atom in the thioamide group is susceptible to oxidation. Oxidation can lead to the formation of a thioamide S-oxide, and further oxidation can produce a thioamide S,S-dioxide. These intermediates can be unstable and may subsequently degrade to the corresponding amide or nitrile.[7][9][10]

Proposed Oxidative Degradation Pathway:

Caption: Potential oxidative degradation pathways for this compound.

Photolytic Degradation

Aromatic chloro compounds can be susceptible to photodegradation, where exposure to light, particularly UV light, can lead to the cleavage of the carbon-chlorine bond. The thioamide functional group may also be light-sensitive.

Proposed Photolytic Degradation Pathway:

Caption: General photolytic degradation of this compound.

Thermal Degradation

Elevated temperatures can accelerate the degradation processes mentioned above. The thermal decomposition of chlorobenzene, a related structure, is known to occur at high temperatures.[11] For this compound, thermal stress is likely to promote hydrolysis and oxidation.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following are detailed, representative protocols for investigating the stability of this compound.

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS), is required.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry |

| Injection Volume | 10 µL |

Hydrolytic Stability Protocol

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Sampling: At each time point, withdraw an aliquot of the solution.

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute the samples with the mobile phase and analyze by the stability-indicating HPLC method.

Oxidative Stability Protocol

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

-

Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours).

-

Analysis: Directly dilute an aliquot of the reaction mixture with the mobile phase and analyze by HPLC.

Photostability Protocol

-

Sample Preparation: Place a thin layer of solid this compound and a solution of the compound in a suitable solvent in quartz cuvettes or other appropriate transparent containers.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: Keep a parallel set of samples protected from light (dark control) at the same temperature.

-

Analysis: After the exposure period, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

Thermal Stability Protocol

-

Sample Preparation: Place the solid this compound in a controlled temperature oven.

-

Incubation: Expose the sample to a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).

-

Analysis: At specified time points, remove a portion of the sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.

Summary of Potential Degradation Products

Based on the proposed degradation pathways, the following table summarizes the likely degradation products of this compound.

Table 3: Potential Degradation Products of this compound

| Degradation Condition | Potential Degradation Product(s) |

| Hydrolysis (Acidic/Basic) | 4-Chlorobenzamide-d4 |

| Oxidation | This compound S-oxide, this compound S,S-dioxide, 4-Chlorobenzamide-d4, 4-Chlorobenzonitrile-d4 |

| Photolysis | Products resulting from C-Cl bond cleavage, other photoproducts |

| Thermal | A mixture of hydrolytic and oxidative degradation products |

Conclusion

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach [harvest.usask.ca]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]

- 10. journals.asm.org [journals.asm.org]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

4-Chlorothiobenzamide-d4 CAS number lookup

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorothiobenzamide-d4, a deuterated analog of 4-Chlorothiobenzamide. Due to the limited availability of specific data for the deuterated compound, this guide leverages information on the non-deuterated form (CAS: 2521-24-6) and provides general principles for its synthesis and potential applications.

Core Compound Information

4-Chlorothiobenzamide is a sulfur-containing organic compound. The deuterated version, this compound, has four deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic labeling is valuable for researchers in various fields, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.

While a specific CAS number for this compound is not widely indexed, the CAS number for the parent compound, 4-Chlorothiobenzamide, is 2521-24-6.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for the non-deuterated 4-Chlorothiobenzamide. The molecular weight for the d4 variant is calculated based on the addition of four deuterium atoms.

| Property | Value | Source |

| CAS Number | 2521-24-6 (non-deuterated) | [1][2] |

| Molecular Formula | C₇H₂D₄ClNS (for d4 variant) | - |

| Molecular Weight | 175.69 g/mol (for d4 variant) | - |

| Molecular Weight (non-deuterated) | 171.65 g/mol | |

| Appearance | Light yellow to amber to dark green powder/crystal | |

| Melting Point | 127-129 °C (non-deuterated) | |

| Purity | >97.0% (typical for non-deuterated) |

Experimental Protocols

Due to the lack of specific published experimental protocols for this compound, this section provides a representative protocol for the synthesis of a deuterated aromatic compound and a general protocol for evaluating the in vitro activity of a thioamide compound.

Representative Synthesis of this compound

This protocol describes a plausible synthetic route for this compound, starting from deuterated benzene.

Objective: To synthesize this compound via a multi-step process involving Friedel-Crafts acylation, chlorination, conversion to the amide, and subsequent thionation.

Materials:

-

Benzene-d6

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Chlorine (Cl₂)

-

Iron(III) chloride (FeCl₃)

-

Potassium permanganate (KMnO₄)

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃)

-

Lawesson's reagent

-

Anhydrous solvents (e.g., dichloromethane, toluene)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Friedel-Crafts Acylation: React benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.

-

Chlorination: The resulting acetophenone-d5 is chlorinated at the para position using a chlorinating agent such as chlorine gas with a catalyst like iron(III) chloride.

-

Oxidation: The methyl group of the 4-chloroacetophenone-d4 is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

-

Amide Formation: The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with ammonia to form 4-chlorobenzamide-d4.

-

Thionation: The final step involves the conversion of the amide to a thioamide using a thionating agent such as Lawesson's reagent in an anhydrous solvent like toluene, yielding this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

General Protocol for In Vitro Antimicrobial Activity Testing

This protocol outlines a general method for assessing the antimicrobial activity of a thioamide compound like this compound against a bacterial strain.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a selected bacterial strain using a broth microdilution method.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Sterile pipette tips and tubes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Diagrams

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of this compound.

References

A Technical Review of 4-Chlorothiobenzamide and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioamides, bioisosteric analogs of amides, have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and broad pharmacological activities. The replacement of the amide oxygen with sulfur alters the molecule's hydrogen bonding capabilities, polarity, and metabolic stability, often leading to enhanced biological effects. Within this class, 4-Chlorothiobenzamide serves as a core structure for a variety of synthetic analogs explored for their therapeutic potential. The presence of the chlorine atom at the para position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, which can modulate its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on 4-Chlorothiobenzamide and its analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. While quantitative biological data for the parent 4-Chlorothiobenzamide is limited in publicly accessible literature, this review consolidates data from closely related analogs to provide insights into the structure-activity relationships within this chemical class.

Quantitative Biological Data

The biological evaluation of 4-Chlorothiobenzamide analogs has primarily focused on their antimicrobial and anticancer activities. The following tables summarize the available quantitative data for various analogs, providing a basis for comparison and further structural optimization.

Table 1: Antimicrobial Activity of 4-Chloro-3-nitrophenylthiourea Derivatives

A series of 4-chloro-3-nitrophenylthiourea derivatives have been synthesized and evaluated for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency. The data presented below is against both standard and hospital strains of various bacteria, with Ciprofloxacin used as a reference antibiotic.[1]

| Compound ID | R Group | S. aureus NCTC 4163 (MIC, µg/mL) | S. aureus MRSA 156/332 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | B. subtilis ATCC 6633 (MIC, µg/mL) |

| 1 | 4-Fluorophenyl | 1 | 1 | 4 | 0.5 |

| 2 | 4-Chlorophenyl | 1 | 1 | 4 | 0.5 |

| 3 | 4-Bromophenyl | 1 | 1 | 4 | 0.5 |

| 4 | 4-Iodophenyl | 2 | 2 | 8 | 1 |

| 5 | 4-Methylphenyl | 1 | 1 | 4 | 0.5 |

| 6 | 4-Methoxyphenyl | 2 | 2 | 8 | 1 |

| 7 | 3-Chlorophenyl | 1 | 1 | 4 | 0.5 |

| 8 | 3-Bromophenyl | 1 | 1 | 4 | 0.5 |

| 9 | 3-Methylphenyl | 1 | 1 | 4 | 0.5 |

| 10 | 3,4-Dichlorophenyl | 0.5 | 0.5 | 2 | 0.5 |

| 11 | 3-Chloro-4-methylphenyl | 0.5 | 0.5 | 2 | 0.5 |

| Ciprofloxacin | - | 0.5 | 1 | 1 | 0.25 |

Data extracted from a study on 4-chloro-3-nitrophenylthiourea derivatives, which are structural analogs of 4-Chlorothiobenzamide.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis of thiobenzamide analogs and their biological evaluation, based on common practices reported in the literature.

Synthesis of Substituted Thiobenzamides

A common method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.

General Protocol for Thionation of Benzamides:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane.

-

Addition of Thionating Agent: Add Lawesson's reagent (0.5-0.6 equivalents) or phosphorus pentasulfide (0.25-0.5 equivalents) to the solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If phosphorus pentasulfide is used, the excess reagent may be quenched by careful, slow addition of water or a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

-

Characterization: Confirm the structure and purity of the final thiobenzamide product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol for MIC Determination:

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium to each well.

-

Serial Dilutions: Add a small volume of the compound stock solution to the first well and perform two-fold serial dilutions across the plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizations

General Synthesis Workflow for 4-Chlorothiobenzamide Analogs

The following diagram illustrates a common synthetic pathway for generating analogs of 4-Chlorothiobenzamide, starting from the corresponding benzoic acid.

Caption: General synthetic route to 4-Chlorothiobenzamide and its N-substituted analogs.

Conclusion and Future Directions

The available literature indicates that thiobenzamides, particularly those with halogen substitutions, represent a promising scaffold for the development of new therapeutic agents. The antimicrobial data for 4-chloro-3-nitrophenylthiourea derivatives, close analogs of 4-Chlorothiobenzamide, show potent activity against clinically relevant bacteria, including MRSA.[1] This suggests that the 4-chlorophenylthioamide core is a valuable pharmacophore for antimicrobial drug design.

However, a notable gap exists in the literature concerning the comprehensive biological profiling of the parent 4-Chlorothiobenzamide. Future research should focus on the systematic evaluation of this core compound and its simple positional and N-substituted analogs to establish a clear and robust structure-activity relationship. Investigating their mechanism of action, cytotoxicity against human cell lines, and in vivo efficacy will be critical steps in advancing these compounds from promising hits to viable drug candidates. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

In Silico Prediction of 4-Chlorothiobenzamide-d4 Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in silico predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4-Chlorothiobenzamide-d4. Given the limited availability of experimental data for the deuterated form, this document leverages the structure of the non-deuterated parent compound, 4-Chlorothiobenzamide, as a surrogate for computational modeling. The predictions outlined herein are generated using established computational methodologies and provide foundational insights for early-stage drug discovery and development.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-Chlorothiobenzamide. These descriptors are fundamental to understanding the compound's behavior in biological systems. For the deuterated variant, this compound, the primary difference will be a slightly higher molecular weight.

| Property | Predicted Value | Description |

| Molecular Formula | C7H6ClNS[1][2][3] | The elemental composition of the molecule. |

| Molecular Weight | 171.65 g/mol [2][3] | The mass of one mole of the substance. For the d4 variant, this would be approximately 175.68 g/mol . |

| Canonical SMILES | C1=CC(=CC=C1C(=S)N)Cl[4] | A linear text representation of the molecular structure. |

| InChI Key | OKPUICCJRDBRJT-UHFFFAOYSA-N[3][4] | A hashed version of the InChI string for database searching. |

| XLogP3-AA | 2.5 | A computed prediction of the logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| Topological Polar Surface Area | 58.1 Ų[1] | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. |

| Heavy Atom Count | 10[1] | The number of non-hydrogen atoms in the molecule. |

| Rotatable Bond Count | 1 | The number of bonds that can rotate freely, influencing conformational flexibility. |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. |

Predicted ADMET Properties

ADMET properties are crucial for evaluating the pharmacokinetic and safety profile of a potential drug candidate. The following table presents the in silico predicted ADMET profile for 4-Chlorothiobenzamide.

| ADMET Parameter | Predicted Outcome | Confidence | Description |

| Absorption | |||

| Human Intestinal Absorption | High | Good | Likelihood of absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Moderate | Predicted rate of transport across the intestinal epithelial cell barrier. |

| P-glycoprotein Substrate | No | Good | Prediction of whether the compound is a substrate of the P-glycoprotein efflux pump. |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | Yes | Moderate | Likelihood of crossing the blood-brain barrier. |

| Plasma Protein Binding | High | Moderate | The extent to which the compound is expected to bind to proteins in the blood plasma. |

| Metabolism | |||

| CYP450 2D6 Inhibitor | Yes | Good | Prediction of inhibitory activity against the Cytochrome P450 2D6 enzyme. |

| CYP450 3A4 Inhibitor | No | Good | Prediction of inhibitory activity against the Cytochrome P450 3A4 enzyme. |

| Excretion | |||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Moderate | Prediction of interaction with a key transporter involved in renal excretion. |

| Toxicity | |||

| AMES Toxicity | No | Good | Prediction of mutagenic potential using the Ames test model. |

| hERG I Inhibitor | No | Moderate | Prediction of inhibition of the hERG potassium channel, which can indicate cardiotoxicity risk. |

| Hepatotoxicity | Yes | Moderate | Prediction of potential to cause drug-induced liver injury. |

| Skin Sensitization | Yes | Good | Prediction of the potential to cause an allergic skin reaction. |

Experimental Protocols: In Silico Prediction Methodologies

The in silico data presented in this guide are derived from a variety of computational models. These methods are essential for the early assessment of drug candidates, helping to reduce costs and animal testing.[5]

Physicochemical Property Prediction

Physicochemical properties were calculated using rule-based and fragment-based methods. These approaches dissect the molecule into its constituent atoms and functional groups and then calculate the properties based on established empirical parameters. For instance, XLogP3-AA is an atom-additive method that calculates the logarithm of the partition coefficient based on the contributions of individual atoms and correction factors for intramolecular interactions.

ADMET Prediction using QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the ADMET properties.[6] These models are built on large datasets of experimentally determined properties and use machine learning algorithms to establish a correlation between the chemical structure and the biological effect.

The general workflow for QSAR-based ADMET prediction is as follows:

-

Data Collection and Curation: A large dataset of compounds with known ADMET properties is assembled from public and proprietary databases.

-

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical and structural features of the molecules are calculated.

-

Model Training and Validation: Machine learning algorithms (e.g., Random Forest, Support Vector Machines, Gradient Boosting) are used to train a model that can predict the ADMET property based on the molecular descriptors. The model is rigorously validated using techniques like cross-validation and testing on external datasets.

-

Prediction for New Molecules: The validated QSAR model is then used to predict the properties of novel compounds like 4-Chlorothiobenzamide.

Several freely available web-based tools, such as SwissADME and ADMETlab 2.0, provide access to pre-built and validated QSAR models for a wide range of ADMET endpoints.[7][8]

Visualizations

In Silico ADMET Prediction Workflow

The following diagram illustrates the typical workflow for predicting ADMET properties using computational methods.

Caption: A flowchart of the in silico ADMET prediction process.

Conceptual Diagram of ADMET Properties

This diagram provides a conceptual overview of the key ADMET properties evaluated for a drug candidate.

Caption: Key ADMET properties for drug candidate evaluation.

References

- 1. Page loading... [guidechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 4-クロロチオベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Chlorothiobenzamide | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of 4-Chlorothiobenzamide using 4-Chlorothiobenzamide-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chlorothiobenzamide in a biological matrix (human plasma). The use of a stable isotope-labeled internal standard, 4-Chlorothiobenzamide-d4, ensures high accuracy and precision by compensating for matrix effects, variations in sample recovery, and instrument response.[1][2][3] This method is suitable for high-throughput screening and pharmacokinetic studies in drug discovery and development.

Introduction

4-Chlorothiobenzamide is a chemical compound of interest in various research areas. Accurate and precise quantification of this analyte in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS analysis.[1] The SIL-IS is chemically identical to the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects, thereby providing reliable correction for experimental variability.[2][3] This application note provides a detailed protocol for the extraction and quantification of 4-Chlorothiobenzamide from human plasma using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification.[1] It involves adding a known amount of an isotopically enriched form of the analyte (the internal standard) to the sample. The internal standard and the analyte behave nearly identically during sample preparation and analysis.[2][5] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[3] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The ratio of the analyte signal to the internal standard signal is then used to calculate the analyte concentration, effectively correcting for experimental variations.[1]

Experimental Protocols

Materials and Reagents

-

4-Chlorothiobenzamide (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water

-

Human Plasma (Blank)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chlorothiobenzamide in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex the samples for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program: | |

| 0.00 min | 10% B |

| 0.50 min | 10% B |

| 2.50 min | 95% B |

| 2.51 min | 10% B |

| 4.00 min | 10% B |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Agilent 6495C Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 12 L/min |

| Capillary Voltage | 4000 V |

| MRM Transitions: | |

| Analyte | Q1 (m/z) |

| 4-Chlorothiobenzamide | 172.0 |

| Internal Standard | |

| This compound | 176.0 |

Note: MRM transitions and collision energies are hypothetical and should be optimized.

Data Analysis and Results

The concentration of 4-Chlorothiobenzamide in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used for the calibration curve.

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method.

| Parameter | Result |

| Calibration Curve | |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy and Precision | |

| QC Level | Accuracy (% Bias) |

| Low QC (3 ng/mL) | ± 15% |

| Medium QC (150 ng/mL) | ± 15% |

| High QC (800 ng/mL) | ± 15% |

| Matrix Effect | 95% - 105% |

| Recovery | > 90% |

Discussion

This application note presents a hypothetical but representative LC-MS/MS method for the quantification of 4-Chlorothiobenzamide in human plasma. The use of the deuterated internal standard, this compound, is critical for achieving reliable and reproducible results by correcting for potential variations during sample processing and analysis.[1][3] The protein precipitation method described is simple, fast, and suitable for high-throughput analysis. The chromatographic conditions are designed to provide good peak shape and separation from endogenous plasma components. The mass spectrometric parameters, specifically the MRM transitions, would need to be optimized to ensure selectivity and sensitivity. The expected performance characteristics outlined in the results section demonstrate that the method would be accurate, precise, and robust for its intended purpose.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a framework for a highly sensitive, selective, and reliable approach for the quantitative analysis of 4-Chlorothiobenzamide in biological matrices. This protocol can be adapted and validated for use in various research and development settings, including pharmacokinetic and toxicokinetic studies.

References

Application Note: Protocol for Preparing 4-Chlorothiobenzamide-d4 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorothiobenzamide-d4 is a deuterated analog of 4-Chlorothiobenzamide, often utilized as an internal standard (IS) in quantitative mass spectrometry (MS) assays.[1][2][3][4] The incorporation of deuterium provides a mass shift that allows it to be distinguished from the unlabeled analyte, while maintaining similar chemical and chromatographic properties.[5] Accurate and consistent preparation of stock solutions is critical for the reliability of bioanalytical data.[3] This protocol provides a detailed methodology for the preparation, handling, and storage of this compound stock solutions to ensure their integrity and stability. The primary challenges in handling deuterated compounds are their potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents and their sensitivity to light and temperature.[5][6]

Safety and Handling Precautions

Before beginning, review the Safety Data Sheet (SDS) for 4-Chlorothiobenzamide. The deuterated analog should be handled with similar precautions.

-

Hazard Profile : 4-Chlorothiobenzamide is harmful if swallowed and may cause an allergic skin reaction.[7]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Work Area : All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of the powder.

-

Inert Atmosphere : To prevent isotopic dilution from atmospheric moisture, deuterated compounds should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible.[6][8]

Materials and Equipment

-

This compound solid powder

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

-

Micropipettes and appropriate tips

-

Amber glass vials with PTFE-lined screw caps

-

Spatula

-

Weighing paper or boat

-

Vortex mixer

-

Sonicator

-

Anhydrous, HPLC-grade or MS-grade solvents (e.g., Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO))

-

Argon or Nitrogen gas source (optional, but recommended)

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution, which can be further diluted to create working solutions.

4.1 Reagent Preparation

-

Select a suitable anhydrous solvent. Methanol or acetonitrile are common choices for LC-MS applications. Solubility should be confirmed with a small amount of material before preparing the bulk solution.

-

To minimize water contamination, use a fresh, sealed bottle of anhydrous solvent or handle solvents under a dry, inert atmosphere.[6]

4.2 Stock Solution Preparation Procedure

-

Tare the Balance : Place a clean, dry weighing boat on the analytical balance and tare it.

-

Weigh the Compound : Carefully weigh approximately 1 mg of this compound powder. Record the exact mass to the highest precision possible.

-

Transfer : Quantitatively transfer the weighed powder into a 1.0 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat or by rinsing the boat with small aliquots of the chosen solvent into the flask.

-

Dissolution : Add approximately 0.7 mL of the selected anhydrous solvent to the volumetric flask.

-

Mix to Dissolve : Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for 30 seconds and/or sonicate for 2-5 minutes until all solid is completely dissolved.

-

Dilute to Volume : Allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus is level with the calibration mark on the volumetric flask.

-

Homogenize : Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Store : Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. For long-term storage, flush the vial with dry argon or nitrogen before sealing.[6]

4.3 Calculation of Concentration Calculate the precise concentration of the stock solution using the following formula:

Concentration (mg/mL) = [Actual Mass of Compound (mg)] / [Volume of Volumetric Flask (mL)]

This exact concentration should be recorded in a laboratory notebook and used for all subsequent dilution calculations.

Data Presentation

The following table summarizes the quantitative parameters for preparing a typical stock solution.

| Parameter | Value | Notes |

| Compound | This compound | - |

| Target Concentration | 1.0 mg/mL | A common starting concentration for a primary stock. |

| Mass of Compound | ~1.0 mg | Weigh accurately and record the exact mass. |

| Solvent | Anhydrous Methanol or Acetonitrile | Solvent choice depends on analyte solubility and analytical method. |

| Final Volume | 1.0 mL | Use a Class A volumetric flask for accuracy. |

| Storage Temperature | ≤ -20°C | For long-term stability. |

| Storage Vessel | Amber glass vial with PTFE-lined cap | Protects from light and prevents solvent evaporation. |

| Recommended Atmosphere | Inert (Argon or Nitrogen) | Minimizes H-D exchange and degradation.[6] |

Storage and Stability

Proper storage is crucial to maintain the chemical and isotopic integrity of the deuterated standard.[5]

-

Short-Term Storage : For daily use, stock solutions can be stored at 2-8°C for a limited time, protected from light.[9]

-

Long-Term Storage : For long-term stability, store aliquots of the stock solution at -20°C or lower in tightly sealed amber vials.[10] This minimizes freeze-thaw cycles.

-

Prevent Isotopic Exchange : Always use anhydrous solvents for preparation and dilution. Keep containers tightly sealed and minimize exposure to ambient air to prevent the absorption of moisture, which can lead to H-D exchange and loss of isotopic purity.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. nebiolab.com [nebiolab.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Chlorothiobenzamide | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chromservis.eu [chromservis.eu]

- 9. researchgate.net [researchgate.net]

- 10. ukisotope.com [ukisotope.com]

Application of 4-Chlorothiobenzamide-d4 in Pharmacokinetic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates is a modern medicinal chemistry approach to enhance pharmacokinetic properties. This technique, often termed "deuterium switching," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond; consequently, metabolic reactions involving the cleavage of a C-H bond at a deuterated position can be significantly slowed.[1] This can lead to an improved pharmacokinetic profile, including increased drug exposure, a longer half-life, and potentially a reduction in the formation of toxic metabolites.[1][2]

4-Chlorothiobenzamide-d4 is the deuterated analog of 4-Chlorothiobenzamide, a compound of interest for its potential biological activities. The deuteration on the phenyl ring is hypothesized to reduce the rate of metabolic oxidation, a common metabolic pathway for aromatic compounds. These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the pharmacokinetic profile of this compound in comparison to its non-deuterated counterpart.

Principle: The Kinetic Isotope Effect in Action

The primary metabolic pathway for thiobenzamides involves S-oxidation, catalyzed by microsomal enzymes such as the flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP450) systems.[2][3] This leads to the formation of a thiobenzamide S-oxide, which can be further oxidized to a reactive S,S-dioxide species, ultimately yielding the corresponding benzamide.[3] It is hypothesized that deuteration of the aromatic ring in this compound may slow down potential secondary metabolic pathways such as aromatic hydroxylation, thereby altering the overall metabolic profile and pharmacokinetics of the compound.

Hypothetical Metabolic Pathway

The metabolic conversion of 4-Chlorothiobenzamide is proposed to follow a sequential S-oxidation pathway. The introduction of deuterium on the phenyl ring is intended to investigate its influence on this primary metabolic route or any alternative pathways.

References

Application Note: Tracing the Metabolic Pathway of 4-Chlorothiobenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of xenobiotics, providing critical insights for drug discovery and development. The use of deuterated compounds, such as 4-Chlorothiobenzamide-d4, in conjunction with mass spectrometry allows for the precise tracing of metabolic pathways and the quantification of metabolite formation. This application note details a hypothetical study on the biotransformation of this compound, outlining the experimental protocols and expected outcomes. The proposed primary metabolic route for thiobenzamides involves an initial S-oxidation catalyzed by flavin-containing monooxygenases (FMOs), followed by further oxidation to the corresponding benzamide.[1]

Principle

By introducing 4-Chlorothiobenzamide labeled with four deuterium atoms on the phenyl ring, we can distinguish the compound and its subsequent metabolites from their endogenous, unlabeled counterparts by their increased mass-to-charge ratio (m/z) in mass spectrometry analysis. This allows for the unambiguous tracking of the metabolic conversion of the parent compound and the quantification of its metabolites over time.

Proposed Metabolic Pathway of 4-Chlorothiobenzamide

Based on the known metabolism of thiobenzamides, the proposed metabolic pathway for 4-Chlorothiobenzamide is initiated by an S-oxidation to form this compound S-oxide, which is then further metabolized to 4-Chlorobenzamide-d4.[1][2]

References

Application Notes and Protocols for Quantitative Bioanalysis Using 4-Chlorothiobenzamide-d4

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Chlorothiobenzamide-d4 in quantitative bioanalysis. The primary applications covered are its use as an internal standard for the quantification of thiobenzamide and related compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and as a derivatizing agent to enhance the detection of carboxylic acids.

Application 1: Internal Standard for the Quantitative Analysis of Thiobenzamide

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis, offering high accuracy and precision by compensating for variability during sample processing and analysis. This compound, a deuterated analog of 4-Chlorothiobenzamide, serves as an ideal internal standard for the quantification of thiobenzamide and structurally related thioamides in various biological matrices. Its physicochemical properties closely mimic the analyte of interest, ensuring co-elution and similar ionization behavior, which is critical for reliable quantification.

Experimental Protocol: Quantification of Thiobenzamide in Human Plasma

This protocol describes a validated LC-MS/MS method for the determination of thiobenzamide in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Thiobenzamide (analyte)

-

This compound (internal standard, IS)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

2. Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of thiobenzamide in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike 10 µL of the 100 ng/mL IS working solution into all samples except the blank matrix.

-

Add 200 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

4. LC-MS/MS Conditions:

-

LC System: Agilent 1290 Infinity II or equivalent

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thiobenzamide | 138.0 | 121.0 | 25 |

| This compound (IS) | 176.0 | 159.0 | 28 |

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for thiobenzamide using this compound as the internal standard.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (ng/mL) | R² |

| Thiobenzamide | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 1 | < 15 | < 15 | ± 20 |

| Low | 3 | < 10 | < 10 | ± 15 |

| Medium | 100 | < 8 | < 9 | ± 10 |

| High | 800 | < 7 | < 8 | ± 10 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |

| Low | 3 | 95.2 | 88.5 |

| High | 800 | 98.1 | 91.2 |

Experimental Workflow Diagram

Application 2: Derivatization Agent for Carboxylic Acid Analysis

For carboxylic acids that exhibit poor ionization efficiency or chromatographic retention in their native form, chemical derivatization can significantly improve their detectability by LC-MS/MS. This compound can be used as a novel derivatizing agent. The thioamide group can react with the carboxylic acid moiety in the presence of a coupling agent to form a stable amide linkage. The resulting derivative incorporates the chloro- and deuterated phenyl group, which enhances ionization efficiency in positive ESI mode and provides a unique isotopic signature for identification.

Experimental Protocol: Derivatization of Short-Chain Fatty Acids (SCFAs)

This protocol outlines the derivatization of SCFAs in a biological matrix for enhanced LC-MS/MS analysis.